molecular formula C19H18N2O3 B5195284 N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B5195284
M. Wt: 322.4 g/mol
InChI Key: RASRGVRCUPNHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as SBI-425, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a selective inhibitor of the E3 ubiquitin ligase, RNF4, and has been shown to have anti-inflammatory and anti-tumor properties.

Mechanism of Action

N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a selective inhibitor of the E3 ubiquitin ligase, RNF4. RNF4 is involved in the regulation of various cellular processes, including DNA repair, transcriptional regulation, and protein degradation. N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide inhibits the activity of RNF4 by binding to its RING domain, which is responsible for its E3 ligase activity. This results in the stabilization of RNF4 substrates and the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide are dependent on its target, RNF4. In cancer cells, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to induce apoptosis by inhibiting the degradation of pro-apoptotic proteins. In inflammation, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the degradation of IκBα, a negative regulator of NF-κB signaling. In neurodegenerative disorders, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to protect neurons from oxidative stress by inhibiting the degradation of Nrf2, a transcription factor that regulates antioxidant response genes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its selectivity for RNF4. This allows for the specific inhibition of RNF4-mediated pathways without affecting other cellular processes. Another advantage is its small molecule size, which allows for easy delivery and penetration into cells. One limitation is its potency, as high concentrations are required to achieve significant effects. Another limitation is its stability, as it can degrade over time and lose its activity.

Future Directions

For N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide include further studies on its therapeutic potential in various diseases, as well as the development of more potent and stable analogs. Additionally, the identification of new RNF4 substrates and downstream signaling pathways could provide new targets for therapeutic intervention. Finally, the use of N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis method of N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 2-bromoacetophenone to form N-(4-bromophenyl)-2-acetylbenzamide. This intermediate is then reacted with sec-butylamine to form N-(sec-butyl)-4-(2-acetylphenyl)benzamide. Finally, this compound is reacted with phthalic anhydride to form the desired product, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.

Scientific Research Applications

N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-butan-2-yl-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-12(2)20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASRGVRCUPNHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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